Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H18O2. It is a colorless liquid with a sweet smell and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-ethylbenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature of around 0-5°C. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(4-ethylphenyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring is known to impart unique conformational properties, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methoxy group instead of an ethyl group.
Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of an ethyl group.
Ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate: Contains a methyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.
Biological Activity
Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate (EEC) is a cyclopropane derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C13H16O2
- Molecular Weight : Approximately 218.29 g/mol
- Physical State : Colorless liquid with a sweet smell
- Melting Point : Approximately -10 °C
- Boiling Point : Approximately 250 °C
- Solubility : Relatively insoluble in water; soluble in organic solvents like ethanol and dimethylformamide .
Synthesis Methods
EEC can be synthesized through various methods, including:
- Cyclopropanation Reactions : Utilizing myoglobin-based catalysts to achieve high enantioselectivity and diastereoselectivity in the formation of cyclopropane derivatives .
- Metal-Catalyzed Reactions : These methods have been explored for synthesizing antidepressant molecules, indicating the versatility of EEC in organic synthesis .
- Conventional Organic Synthesis : Involves standard organic reactions that can modify the cyclopropane structure to enhance biological activity or alter physical properties.
Biological Activity
EEC exhibits several promising biological activities, which are summarized as follows:
- Antimicrobial Properties : Preliminary studies suggest that EEC may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential therapeutic applications for EEC in inflammatory diseases .
- Potential as a Lead Compound : EEC is being investigated as a lead compound in drug development due to its unique structural features that may interact beneficially with biological targets.
Comparative Analysis with Similar Compounds
A comparison of EEC with structurally similar compounds highlights its unique features and potential advantages:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 2-phenylcyclopropanecarboxylate | C12H14O2 | Anti-inflammatory | Simpler phenyl substitution |
Ethyl 2,2-Dimethylcyclopropane-1-carboxylate | C14H24O2 | Antimicrobial | Additional methyl groups |
Ethyl 2-cyclopropanecarboxylic acid | C7H10O2 | Enzyme inhibition | Lacks aromatic substitution |
This compound | C13H16O2 | Antimicrobial, Anti-inflammatory | Specific substitution pattern on cyclopropane ring |
The distinct substitution pattern of EEC may influence its reactivity and biological properties compared to the other compounds listed above.
Case Studies and Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of EEC. Interaction studies indicate that the compound's cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can participate in hydrolysis reactions, releasing biologically active carboxylic acids .
Example Study
A study investigating the enzyme-catalyzed synthesis of cyclopropane derivatives found that compounds similar to EEC exhibited significant antibacterial activity against various pathogens. This suggests that EEC could be further developed as an antimicrobial agent .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
JKKNTQPFIIZROD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC2C(=O)OCC |
Origin of Product |
United States |
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